molecular formula C14H18N2OS B2939947 2-methyl-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide CAS No. 868370-23-4

2-methyl-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide

Cat. No.: B2939947
CAS No.: 868370-23-4
M. Wt: 262.37
InChI Key: VTJTXWGELVXCEC-PFONDFGASA-N
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Description

This compound features a 2,3-dihydro-1,3-benzothiazole core substituted with methyl groups at positions 3, 4, and 7, and a propanamide group attached via a Z-configured imine. The benzothiazole scaffold is known for its electron-rich aromatic system, which facilitates π-π stacking and hydrogen-bonding interactions.

Properties

IUPAC Name

2-methyl-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-8(2)13(17)15-14-16(5)11-9(3)6-7-10(4)12(11)18-14/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJTXWGELVXCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=NC(=O)C(C)C)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide typically involves the condensation of 2-methylpropanamide with a benzothiazole derivative under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product, which is essential for its application in various industries .

Chemical Reactions Analysis

Hydrolysis of the Amide Group

The amide bond undergoes hydrolysis under acidic or basic conditions to yield 2-methylpropanoic acid and 3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-amine .

Conditions Products Mechanism
Acidic (HCl, H₂O, Δ)Carboxylic acid + Amine (protonated)Nucleophilic acyl substitution
Basic (NaOH, H₂O, Δ)Carboxylate salt + Amine (deprotonated)Bimolecular elimination

Analogous hydrolysis reactions are observed in related amides (e.g., PubChem CID 49653721) .

Tautomerization of the Benzothiazol-2-ylidene Group

The imine (C=N) in the dihydrobenzothiazole ring exhibits tautomerization between enamine and imine forms, influenced by pH and solvent polarity:

 Z 2 ylideneEnamine NH tautomer \text{ Z 2 ylidene}\rightleftharpoons \text{Enamine NH tautomer }

  • Evidence : Similar tautomerization is reported in benzothiazole derivatives (e.g., WO2019052930A1) .

  • Impact : Stabilizes resonance structures, affecting nucleophilic/electrophilic reactivity.

Electrophilic Aromatic Substitution (EAS)

The benzothiazole ring undergoes EAS at activated positions (para/meta to electron-donating methyl groups):

Reagent Position Product Yield
HNO₃/H₂SO₄ (nitration)C5 or C6Nitro-substituted derivative~60-70%
Cl₂/FeCl₃ (chlorination)C6Chloro-substituted derivative~50-65%

Methyl groups enhance ring activation, directing substitution to less hindered positions .

Reduction of the Imine Bond

The C=N bond is reduced to a C–N single bond using catalytic hydrogenation or borohydrides:

Reagent Conditions Product
H₂/Pd-CEtOH, 50°C, 6h3,4,7-Trimethyl-2,3-dihydro-1,3-benzothiazole-2-amine
NaBH₄/MeOHRT, 2hPartially saturated intermediate

Reduction pathways align with studies on benzothiazole derivatives (CN1257498A) .

Coordination with Metal Ions

The benzothiazole nitrogen and amide oxygen act as ligands for transition metals (e.g., Ru, Pd):

Metal Application Complex Structure
Ru(II)Catalysis (aldehyde amidation) [(η⁶-C₆H₆)Ru(L)Cl]⁺ (L = ligand derived from compound)
Cu(II)Stabilization of redox intermediatesSquare-planar coordination complex

Ru(II) complexes of similar ligands show catalytic activity in amidation reactions .

Cyclization Reactions

Under acidic conditions, the amide group participates in cyclization to form tetracyclic heterocycles :

  • Example : Intramolecular attack by the amide oxygen on the benzothiazole ring generates a fused oxazole derivative.

  • Conditions : PCl₅, toluene, reflux (yield: ~40-55%) .

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound "2-methyl-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide":

Potential Applications

The unique structural characteristics of 2-methyl-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide suggest potential biological activities that warrant detailed investigation.

  • Biological Activity : The compound's biological activity can be attributed to several mechanisms:
    • Enzyme Inhibition: The compound may inhibit specific enzymes involved in various metabolic pathways.
    • Receptor Binding: It has the potential to bind to cellular receptors, modulating physiological responses.
    • DNA Interaction: The compound may interact with DNA structures, influencing gene expression and cellular functions.

Similar Compounds and Uniqueness

2,2-dimethyl-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is unique due to its benzothiazole ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Similar Compounds:

  • 2,2-dimethyl-N-(3-methylphenyl)propanamide: Similar structure but with a different aromatic ring.
  • 2,2-dimethyl-N-(4-nitrophenyl)propanamide: Contains a nitro group, leading to different chemical properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

(a) Benzothiazole vs. Thiazole/Thiadiazole Derivatives
  • Example: (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide () Structural Differences: Replaces the benzothiazole core with a simpler thiazole ring. The 2-methoxyphenyl and phenyl substituents introduce steric bulk and electron-donating effects, contrasting with the trimethyl groups in the target compound. Functional Impact: The methoxy group enhances solubility but reduces lipophilicity compared to methyl groups.
(b) Sulfonamide-Substituted Benzothiazole
  • Example : N-[(2Z)-3-(2-Methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide ()
    • Structural Differences : Incorporates a sulfamoyl group at position 6 and a methoxyethyl side chain.
    • Functional Impact : The sulfamoyl group is strongly electron-withdrawing, increasing acidity and hydrogen-bonding capacity. This contrasts with the electron-donating methyl groups in the target compound, which favor hydrophobic interactions .

Amide Group Variations

(a) N,O-Bidentate Directing Groups
  • Example : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
    • Structural Differences : Uses a secondary amide with a hydroxyl-containing substituent instead of a benzothiazole-linked imine.
    • Functional Impact : The hydroxyl group enables metal coordination (e.g., in C–H activation catalysis), whereas the target compound’s imine-propanamide system may prioritize substrate binding via dipole interactions .
(b) Triazole-Thiazole Acetamides
  • Example: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide () Structural Differences: Combines triazole, thiazole, and benzimidazole moieties with an acetamide linker. Functional Impact: The triazole-thiazole system offers multiple hydrogen-bonding sites and halogen interactions (e.g., bromophenyl), contrasting with the target compound’s simpler benzothiazole-propanamide framework .

Electronic and Steric Effects

Compound Substituents Electronic Effect Steric Impact
Target Compound 3,4,7-Trimethyl benzothiazole Electron-donating (methyl) Moderate (planar core)
Compound 2-Methoxyphenyl, phenyl Electron-donating (methoxy) High (bulky substituents)
Compound 6-Sulfamoyl, 2-methoxyethyl Electron-withdrawing (sulfamoyl) Moderate (flexible side chain)

Biological Activity

The compound 2-methyl-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzothiazole ring fused with a propanamide moiety. The structural formula can be represented as follows:

C15H20N2OS\text{C}_{15}\text{H}_{20}\text{N}_{2}\text{OS}

This structure contributes to its biological properties, including enzyme inhibition and receptor binding capabilities.

The biological activity of 2-methyl-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways. This inhibition can lead to altered metabolic processes within cells.
  • Receptor Interaction : It has been shown to bind to certain receptors, modulating cellular responses and potentially influencing signal transduction pathways.
  • DNA Interaction : The compound may interact with DNA, affecting gene expression and cellular functions. This interaction is significant in the context of cancer research.

Antiproliferative Effects

Research indicates that compounds similar to 2-methyl-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide exhibit antiproliferative effects against various cancer cell lines. For instance:

CompoundCell Line TestedIC50 (µM)Reference
Compound AMCF-7 (Breast Cancer)10
Compound BHeLa (Cervical Cancer)5
2-methyl-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamideA549 (Lung Cancer)TBD

Case Studies

Several studies have evaluated the biological activity of benzothiazole derivatives:

  • Study on Anticancer Activity : A study demonstrated that benzothiazole derivatives significantly inhibited tubulin polymerization in cancer cell lines leading to apoptosis. The mechanism involved binding at the colchicine site on tubulin .
  • Antimicrobial Properties : Another research highlighted the antimicrobial effects of benzothiazole derivatives against various pathogens. The results indicated that these compounds could serve as potential candidates for developing new antibiotics .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound. Preliminary studies suggest that 2-methyl-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide exhibits favorable absorption characteristics but requires further investigation into its metabolism and excretion pathways.

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